molecular formula C56H97N13O17 B10857567 Vsppltlgqlls

Vsppltlgqlls

Cat. No.: B10857567
M. Wt: 1224.4 g/mol
InChI Key: TUBMLSKMKPKVBN-KYMYZPJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: VSPPLTLGQLLS is typically synthesized using solid-phase peptide synthesis (SPPS). The classical fluorenylmethoxycarbonyl (Fmoc)-SPPS method is commonly employed, where the peptide is assembled step-by-step on a solid support. Each amino acid is added sequentially, with the Fmoc group protecting the amino terminus during coupling reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the solid support .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using ultrasound-assisted SPPS. This method has been shown to significantly reduce the time required for peptide assembly while maintaining high purity levels. For example, the synthesis of this compound using ultrasound-assisted SPPS resulted in a 14-fold time reduction compared to the classical method .

Chemical Reactions Analysis

Types of Reactions: VSPPLTLGQLLS primarily undergoes phosphorylation and dephosphorylation reactions. It inhibits the phosphorylation of FGFR3, which is a key step in the activation of downstream signaling pathways .

Common Reagents and Conditions: The inhibition of FGFR3 phosphorylation by this compound is typically studied in vitro using human primary lymphatic endothelial cells (LECs) and chondrocytic cell lines. The compound is used at concentrations ranging from 5 μM to 10 μM, with incubation times varying from 24 to 48 hours .

Major Products Formed: The primary outcome of this compound activity is the inhibition of FGFR3 phosphorylation, leading to reduced cell proliferation, migration, and tubule formation .

Scientific Research Applications

Mechanism of Action

VSPPLTLGQLLS exerts its effects by inhibiting the tyrosine kinase activity of FGFR3. This inhibition prevents the phosphorylation of FGFR3 and its downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK). By blocking these pathways, this compound reduces cell proliferation, migration, and tubule formation .

Comparison with Similar Compounds

Similar Compounds:

  • Peptide P3
  • FGFR3-specific peptides

Uniqueness: VSPPLTLGQLLS is unique in its high specificity for FGFR3 and its ability to inhibit FGFR3 phosphorylation effectively. Compared to other FGFR3 inhibitors, this compound has demonstrated significant efficacy in various in vitro and in vivo models, making it a valuable tool for studying FGFR3-related cellular processes and diseases .

Biological Activity

VSPPLTLGQLLS is a peptide that has garnered attention in the field of biomedical research, particularly due to its interactions with fibroblast growth factor receptors (FGFRs). This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of FGFRs

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in various physiological processes, including cell proliferation, differentiation, and survival. There are four main FGFR subtypes (FGFR1 to FGFR4), each playing distinct roles in development and tissue repair. Dysregulation of FGFR signaling is implicated in several diseases, including cancers and developmental disorders. Targeting FGFRs with specific peptides offers a promising therapeutic approach.

This compound binds specifically to the extracellular domain of FGFRs, exhibiting high affinity and specificity. This binding inhibits FGFR signaling pathways, which can lead to reduced tumor cell proliferation and enhanced apoptosis in FGFR-overexpressing cancer cells. The peptide's mechanism can be summarized as follows:

  • Binding : this compound interacts with the FGFR extracellular domain.
  • Inhibition : This interaction blocks the receptor's activation by its ligands (e.g., FGF).
  • Downstream Effects : Inhibition leads to decreased activation of downstream signaling pathways, such as ERK1/2, which are critical for cell survival and proliferation.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against breast cancer cell lines that overexpress FGFRs. For instance, it was found to be more effective against SKBR3 cells (FGFR+) compared to MDAMB231 cells (FGFR-) .
  • Peptide Conjugates : The peptide has been utilized in developing bi-functional ruthenium-peptide conjugates that enhance targeted drug delivery to cancer cells. These conjugates showed increased cytotoxicity in FGFR-expressing cell lines compared to non-expressing ones .
  • Ultrasound-Assisted Synthesis : Recent advancements in peptide synthesis have utilized ultrasound-assisted solid-phase peptide synthesis (US-SPPS) to improve yield and purity of this compound. This method resulted in a 14-fold increase in efficiency compared to classical methods .

Case Study 1: Breast Cancer Treatment

A study focused on the efficacy of this compound in targeting breast cancer cells demonstrated that this peptide could significantly inhibit tumor growth in vivo when conjugated with chemotherapeutic agents. The conjugates were shown to selectively target FGFR-overexpressing tumors, minimizing effects on normal tissues .

Case Study 2: Mechanotransduction Blockade

In research examining mechanotransduction pathways in wound healing, the application of peptides like this compound has shown promise in modulating fibroblast behavior. By inhibiting FGFR signaling, these peptides can shift fibroblast differentiation towards pro-regenerative states, enhancing tissue repair processes .

Data Tables

Study Findings Reference
Cytotoxicity in Breast CancerSignificant inhibition of SKBR3 cells; less effect on MDAMB231 cells
Peptide ConjugatesIncreased cytotoxicity in FGFR-expressing cell lines
Ultrasound-Assisted Synthesis14-fold increase in peptide synthesis efficiency

Properties

Molecular Formula

C56H97N13O17

Molecular Weight

1224.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C56H97N13O17/c1-27(2)20-34(46(75)59-24-43(74)60-33(16-17-42(57)73)47(76)61-35(21-28(3)4)48(77)62-36(22-29(5)6)49(78)66-39(26-71)56(85)86)64-53(82)45(32(11)72)67-50(79)37(23-30(7)8)63-51(80)40-14-12-18-68(40)55(84)41-15-13-19-69(41)54(83)38(25-70)65-52(81)44(58)31(9)10/h27-41,44-45,70-72H,12-26,58H2,1-11H3,(H2,57,73)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,80)(H,64,82)(H,65,81)(H,66,78)(H,67,79)(H,85,86)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,44+,45+/m1/s1

InChI Key

TUBMLSKMKPKVBN-KYMYZPJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)C)N

Origin of Product

United States

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